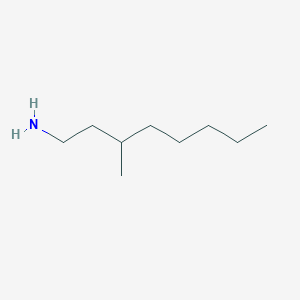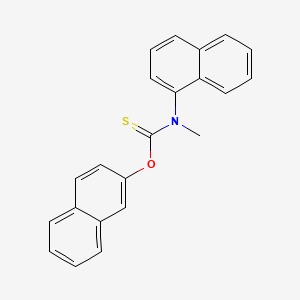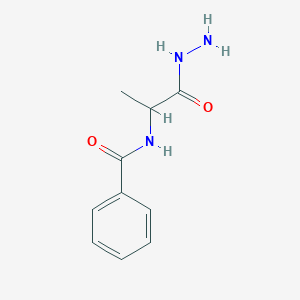
3-Methyl-1-octanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-octanamine: is an organic compound with the molecular formula C9H21N . It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-1-octanamine can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-octanol with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the amine.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of nitriles. This process involves the reduction of 3-methyl-1-octanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium or nickel. The reaction is carried out under high pressure and temperature to achieve high yields.
化学反应分析
Types of Reactions: 3-Methyl-1-octanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium or nickel.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
科学研究应用
3-Methyl-1-octanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-1-octanamine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations to exert its effects.
相似化合物的比较
Similar Compounds:
1-Octanamine: Similar structure but lacks the methyl group at the third position.
2-Methyl-1-octanamine: Similar structure with the methyl group at the second position.
3-Methyl-1-heptanamine: Similar structure but with a shorter carbon chain.
Uniqueness: 3-Methyl-1-octanamine is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and interactions with other molecules. This structural feature can lead to differences in its physical and chemical properties compared to similar compounds.
属性
| 75865-51-9 | |
分子式 |
C9H21N |
分子量 |
143.27 g/mol |
IUPAC 名称 |
3-methyloctan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-4-5-6-9(2)7-8-10/h9H,3-8,10H2,1-2H3 |
InChI 键 |
GLLXYAXQZYZGBM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)

![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12002137.png)



![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)

![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)

